Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane
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Overview
Description
Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines acetamide and 1,4,7,10,13,16-hexaoxacyclooctadecane. The latter is also known as 18-crown-6, a crown ether with the chemical formula C12H24O6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly potassium ions .
Preparation Methods
1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol and ethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations, particularly potassium ions.
Phase Transfer Catalysis: It is used as a phase transfer catalyst in various organic reactions, such as N-alkylation of heterocyclic compounds and allylation of aldehydes.
Polymerization: It can catalyze the polymerization of methacrylic esters and hindered alkyl acrylates.
Common reagents and conditions used in these reactions include potassium hydroxide, tert-butoxide base, and potassium allyltrifluoroborate. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, stabilizing them and facilitating their transport and reactivity in various chemical and biological systems .
Comparison with Similar Compounds
1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific ring size and ability to form stable complexes with potassium ions. Similar compounds include:
Dibenzo-18-crown-6: A crown ether with benzene rings attached to the ether ring, providing different solubility and complexation properties.
Triglyme: A linear polyether with similar complexation abilities but different structural properties.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms in the ring, offering different reactivity and complexation properties.
These compounds highlight the versatility and specificity of crown ethers in various chemical and biological applications.
Properties
CAS No. |
74261-15-7 |
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Molecular Formula |
C16H34N2O8 |
Molecular Weight |
382.45 g/mol |
IUPAC Name |
acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C2H5NO/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2(3)4/h1-12H2;2*1H3,(H2,3,4) |
InChI Key |
OUJYWYCFEKNJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.CC(=O)N.C1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
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